N-{3-methoxy-4-[(3-methyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopentanamine
Description
N-({3-methoxy-4-[(3-methyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)cyclopentanamine is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentanamine core linked to a methoxy-substituted phenyl ring, which is further connected to a 1,2,4-oxadiazole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Properties
Molecular Formula |
C17H25N3O3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[[3-methoxy-4-[(3-methyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]cyclopentanamine |
InChI |
InChI=1S/C17H25N3O3/c1-12-19-17(23-20-12)11-22-15-8-7-13(9-16(15)21-2)10-18-14-5-3-4-6-14/h7-9,14,17-18H,3-6,10-11H2,1-2H3,(H,19,20) |
InChI Key |
KKTBUZBHWXXRFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(ON1)COC2=C(C=C(C=C2)CNC3CCCC3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-methoxy-4-[(3-methyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)cyclopentanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic conditions.
Methoxylation of the phenyl ring: The phenyl ring is methoxylated using methanol and a suitable catalyst.
Coupling of the oxadiazole and methoxyphenyl moieties: This step involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to link the oxadiazole and methoxyphenyl groups.
Attachment of the cyclopentanamine: The final step involves the nucleophilic substitution reaction between the methoxyphenyl-oxadiazole intermediate and cyclopentanamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-({3-methoxy-4-[(3-methyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of amine-substituted derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-({3-methoxy-4-[(3-methyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)cyclopentanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-({3-methoxy-4-[(3-methyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-({3-methoxy-4-[(3-methyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)cyclohexanamine: Similar structure with a cyclohexane ring instead of cyclopentane.
N-({3-methoxy-4-[(3-methyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)cyclobutanamine: Similar structure with a cyclobutane ring instead of cyclopentane.
Uniqueness
N-({3-methoxy-4-[(3-methyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)cyclopentanamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
